molecular formula C13H15ClN2 B069219 6-Chloro-3-piperidin-4-YL-1H-indole CAS No. 180160-78-5

6-Chloro-3-piperidin-4-YL-1H-indole

Cat. No.: B069219
CAS No.: 180160-78-5
M. Wt: 234.72 g/mol
InChI Key: UUUZYHSWCJGNBA-UHFFFAOYSA-N
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Description

6-Chloro-3-piperidin-4-YL-1H-indole is a chemical compound with the molecular formula C13H15ClN2. It is a derivative of indole, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of a chlorine atom at the 6th position and a piperidinyl group at the 3rd position of the indole ring makes this compound unique. Indole derivatives are known for their significant pharmacological activities and are widely studied in medicinal chemistry .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may interact with its targets in a manner that triggers various biological responses .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-piperidin-4-YL-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and piperidine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like methanol or ethanol.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-piperidin-4-YL-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Substitution: Amines, thiols, alcohols.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-piperidin-4-YL-1H-indole: Similar structure with a fluorine atom instead of chlorine.

    6-Bromo-3-piperidin-4-YL-1H-indole: Similar structure with a bromine atom instead of chlorine.

    6-Methyl-3-piperidin-4-YL-1H-indole: Similar structure with a methyl group instead of chlorine.

Uniqueness

6-Chloro-3-piperidin-4-YL-1H-indole is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications in medicinal chemistry and biological research .

Properties

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUZYHSWCJGNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476996
Record name 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-78-5
Record name 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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